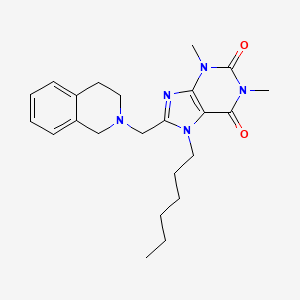

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-hexyl-1,3-dimethylpurine-2,6-dione

Description

8-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic xanthine derivative structurally characterized by substitutions at the 1, 3, 7, and 8 positions of the purine-2,6-dione scaffold. The 1- and 3-positions are methylated, while the 7-position features a hexyl chain, and the 8-position is substituted with a 3,4-dihydro-1H-isoquinolin-2-ylmethyl group. This substitution pattern distinguishes it from classical xanthines like theophylline (1,3-dimethylpurine-2,6-dione) and newer derivatives targeting phosphodiesterases (PDEs) or adenosine receptors.

Properties

Molecular Formula |

C23H31N5O2 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-hexyl-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C23H31N5O2/c1-4-5-6-9-13-28-19(16-27-14-12-17-10-7-8-11-18(17)15-27)24-21-20(28)22(29)26(3)23(30)25(21)2/h7-8,10-11H,4-6,9,12-16H2,1-3H3 |

InChI Key |

YQXGWCNGOXQWAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a tetrahydroisoquinoline derivative under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at the 6-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of alkylated purine derivatives.

Scientific Research Applications

7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

- 8-Position Modifications: The 3,4-dihydroisoquinolinylmethyl group at the 8-position introduces a bulky, aromatic moiety, contrasting with the styryl group in istradefylline or thioether in the isopentyl derivative . This may influence receptor binding selectivity (e.g., adenosine A2A vs. PDEs).

Solubility and Bioavailability

- Microcrystalline formulations of (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione demonstrate enhanced solubility and stability , suggesting that similar strategies could benefit the target compound, given its likely low solubility due to the hexyl chain.

Biological Activity

The compound 8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-hexyl-1,3-dimethylpurine-2,6-dione , also known by its CAS number 851942-17-1, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.54 g/mol. The structure features a purine base with additional functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O3 |

| Molecular Weight | 432.54 g/mol |

| IUPAC Name | 8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-hexyl-1,3-dimethylpurine-2,6-dione |

| CAS Number | 851942-17-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The purine structure allows it to mimic natural nucleotides, potentially influencing signaling pathways related to cell proliferation and metabolism.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors that regulate neurotransmission or cellular responses, affecting physiological functions such as cognition and mood.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antioxidant Activity

Preliminary studies suggest that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may enhance neuronal survival and function. Studies have shown that compounds with similar structures can improve cognitive functions and memory retention in animal models.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Study : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation when treated with similar purine derivatives.

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute assessed the cytotoxic effects of the compound against breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antioxidant Activity Evaluation : A comparative study on various purine derivatives highlighted the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that it significantly reduced free radical levels compared to control samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.